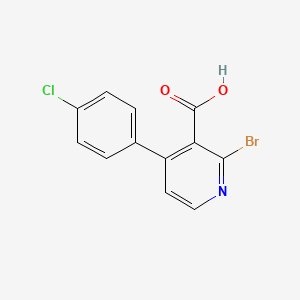

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBRYBJHIGRLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220481 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147078-81-7 | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147078-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview and Research Significance of 2 Bromo 4 4 Chloro Phenyl Nicotinic Acid

Introduction to Halogenated Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound involved in numerous biological processes. chemistryjournal.net Its derivatives form a significant class of molecules that have garnered substantial interest in medicinal and agricultural chemistry. chemistryjournal.netmdpi.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the nicotinic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties. acs.org Halogens are widely used substituents in medicinal chemistry, historically viewed as simple hydrophobic moieties. acs.org However, modern understanding reveals that heavier halogens like chlorine, bromine, and iodine can form specific, directed interactions known as halogen bonds, where the halogen acts as a Lewis acid. acs.org This capability allows for fine-tuning molecular interactions with biological targets.

In medicinal chemistry, halogenated nicotinic acid derivatives have been investigated for a range of therapeutic applications. chemistryjournal.netdrugs.com For example, certain 2-substituted phenyl derivatives of nicotinic acid that include a bromo-phenyl substituent have demonstrated notable analgesic and anti-inflammatory activities. nih.gov The strategic placement of halogens can enhance the potency and efficacy of bioactive compounds. For instance, bromine-backbone oxygen halogen bonds have been found to increase the efficacy of agonists for the nicotinic acetylcholine (B1216132) receptor and inhibitors of the hepatitis C virus NS3-NS4A protease. acs.org In agriculture, nicotinic acid derivatives containing halogens are integral to the development of herbicides and fungicides, highlighting their broad utility. mdpi.comusda.gov

Strategic Importance of Pyridine (B92270) Carboxylic Acid Scaffolds in Synthetic Chemistry

The pyridine ring is a nitrogen-bearing heterocycle that is a cornerstone of medicinal chemistry, found in over 7000 existing drug molecules. rsc.orgnih.gov When a carboxylic acid group is attached to this ring, it forms a pyridine carboxylic acid, a versatile structural scaffold. wikipedia.org There are three isomers of pyridine monocarboxylic acid: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

This scaffold is considered "privileged" because it can be readily modified to interact with a diverse range of biological targets, leading to compounds with varied clinical applications. rsc.orgnih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid group provides a site for hydrogen bond donation and salt formation, enabling strong interactions with biological macromolecules like enzymes and receptors. Substituted pyridine derivatives have secured a significant position in the fields of medicinal chemistry and agrochemicals. mdpi.com The ease of functionalization of the pyridine ring allows chemists to create large libraries of compounds for screening, accelerating the discovery of new drugs and agrochemicals. rsc.orgnih.gov Furthermore, pyridine carboxylic acids themselves can act as catalysts in organic reactions, promoting the synthesis of more complex molecular structures. rsc.org

Rationale for Investigating 2-Bromo-4-(4-chloro-phenyl)-nicotinic Acid within Medicinal and Synthetic Chemistry Paradigms

The specific structure of this compound makes it a molecule of significant interest for several reasons. It is primarily valued as a highly functionalized intermediate in organic synthesis. prepchem.com Its structure combines several key features that synthetic chemists can exploit:

A Pyridine Carboxylic Acid Core: This provides the foundational scaffold with its inherent biological relevance and synthetic versatility. rsc.orgnih.gov

A Bromo Substituent at the 2-position: The bromine atom is a versatile functional group. It is a good leaving group in nucleophilic substitution reactions and is particularly useful in modern cross-coupling reactions (like Suzuki or Stille coupling), which allow for the formation of new carbon-carbon bonds. This enables the introduction of a wide variety of other chemical groups at this position.

A Chloro-phenyl Substituent at the 4-position: The presence of a substituted aromatic ring adds rigidity and specific steric and electronic properties to the molecule. The chlorine atom can participate in halogen bonding and other noncovalent interactions, potentially influencing how the final molecule binds to a biological target. acs.org

A Carboxylic Acid at the 3-position: This group can be converted into esters, amides, or other functional groups, providing another point for modification to build more complex target molecules.

The compound serves as a building block for creating larger, more elaborate molecules with potential applications in medicine and materials science. For instance, related halogenated phenyl compounds are known precursors in the synthesis of cathinones and other psychoactive substances, demonstrating the utility of such halogenated building blocks in constructing complex chemical architectures. caymanchem.com The combination of reactive sites makes this compound a valuable precursor for generating novel compounds for drug discovery and agrochemical research programs.

| Property | Data |

| IUPAC Name | 2-Bromo-4-(4-chlorophenyl)nicotinic acid |

| Molecular Formula | C₁₂H₇BrClNO₂ |

| Appearance | White crystal prepchem.com |

Historical Trajectory and Initial Reports Pertaining to this compound and Related Structural Motifs

The history of pyridine chemistry dates back to the 19th century, with its initial isolation by Anderson in 1846 and the subsequent determination of its structure by Wilhelm Korner and James Dewar. rsc.orgnih.gov The development of synthetic methods to create and modify the pyridine ring has been a central theme in organic chemistry ever since.

A specific synthesis for this compound has been reported where it is designated as "Intermediate No. 57". prepchem.com This synthesis involves the hydrolysis of the corresponding methyl ester, methyl 2-bromo-4-(4-chlorophenyl)nicotinate, using sodium hydroxide (B78521) in dimethylsulfoxide. prepchem.com The resulting product is precipitated by acidifying the mixture. prepchem.com

Synthesis of this compound

| Step | Procedure |

|---|---|

| 1. Reaction Setup | A solution of methyl 2-bromo-4-(4-chlorophenyl)nicotinate (0.15 mol) is prepared in 300 ml of dimethylsulfoxide. prepchem.com |

| 2. Hydrolysis | 60 ml of 30% sodium hydroxide is added, and the mixture is stirred at 80°C for 3 hours. prepchem.com |

| 3. Workup | The reaction mixture is poured into water and washed with ethyl acetate. prepchem.com |

| 4. Precipitation | The aqueous layer is acidified with 10% HCl to precipitate the product as a crystal. prepchem.com |

| 5. Purification | The crystal is filtered, washed with water and isopropyl ether, and then dried to yield the final product. prepchem.com |

This documented role as a synthetic intermediate underscores its importance not as an end-product, but as a crucial component in the construction of more complex target molecules, likely for evaluation in pharmaceutical or agrochemical research. The investigation of such halogenated bi-aryl pyridine structures is a logical progression in the ongoing exploration of nicotinic acid derivatives for novel applications. chemistryjournal.netmdpi.com

Synthetic Methodologies and Route Optimization for 2 Bromo 4 4 Chloro Phenyl Nicotinic Acid

Direct Bromination Strategies and Precursor Selection

Direct bromination involves the introduction of a bromine atom at the C-2 position of the pyridine (B92270) ring. The success of this strategy is highly dependent on the choice of the starting material and the reaction conditions.

Bromination of Substituted Nicotinic Acids (e.g., 4-(4-chloro-phenyl)-nicotinic acid)

The direct bromination of 4-(4-chloro-phenyl)-nicotinic acid presents a straightforward approach to the target molecule. However, the pyridine ring is generally deactivated towards electrophilic substitution, and the presence of the carboxylic acid group further complicates the reaction. nih.gov The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group makes the C-2 position less susceptible to attack by an electrophilic bromine source. nih.gov

To overcome this, the reaction often requires harsh conditions or the use of a catalyst to enhance the electrophilicity of the brominating agent. mt.com The selection of the appropriate precursor is critical. Starting with a nicotinic acid derivative that is already substituted at the 4-position with the 4-chlorophenyl group simplifies the synthetic sequence by avoiding a separate carbon-carbon bond formation step, such as a Suzuki coupling, later in the synthesis. nih.gov

Halogenation Agents and Reaction Condition Optimization

A variety of halogenating agents can be employed for the bromination of nicotinic acid derivatives. tcichemicals.com Molecular bromine (Br₂) is a common choice, often used in conjunction with a Lewis acid catalyst to increase its reactivity. mt.com Other brominating agents like N-Bromosuccinimide (NBS) can also be utilized, sometimes offering better selectivity and milder reaction conditions. google.com

Optimization of reaction conditions is paramount for a successful bromination. Key parameters that are often manipulated include:

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Solvents range from non-polar options like carbon tetrachloride to more polar aprotic solvents. masterorganicchemistry.com

Temperature: Higher temperatures are often required to overcome the activation energy barrier of the reaction, but can also lead to side products. nih.gov Careful temperature control is therefore essential.

Catalyst: Lewis acids such as FeBr₃ or AlCl₃ are frequently used to polarize the bromine molecule, making it a more potent electrophile. mt.com

Table 1: Halogenation Agents and Conditions

| Halogenating Agent | Catalyst/Conditions | Substrate Type | Reference |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃, AlCl₃) | Aromatic rings | mt.com |

| N-Bromosuccinimide (NBS) | Radical initiator or acid | Allylic/Benzylic positions, electron-rich aromatics | google.com |

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | Aromatic rings | mt.com |

| Iodine (I₂) | Oxidizing agent | Aromatic rings | tcichemicals.com |

Functional Group Interconversion Approaches

An alternative to direct bromination is the synthesis of a precursor molecule that already contains the bromine atom at the desired position, followed by a functional group interconversion to generate the carboxylic acid moiety.

Hydrolysis of Ester Precursors (e.g., Methyl 2-Bromo-4-(4-chlorophenyl)nicotinate Hydrolysis)

A common and effective strategy involves the hydrolysis of a corresponding ester, such as Methyl 2-Bromo-4-(4-chlorophenyl)nicotinate. prepchem.com This method is often preferred as the synthesis of the ester precursor can be more straightforward than the direct bromination of the acid. The hydrolysis is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). prepchem.comchemspider.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. prepchem.comrsc.org A reported synthesis involves stirring a solution of methyl 2-bromo-4-(4-chlorophenyl)nicotinate in dimethylsulfoxide with 30% sodium hydroxide at 80°C for 3 hours. prepchem.com After workup, this procedure yielded the desired 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid as a white crystal. prepchem.com

Table 2: Hydrolysis of Methyl 2-Bromo-4-(4-chlorophenyl)nicotinate

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| Methyl 2-bromo-4-(4-chlorophenyl)nicotinate | 30% Sodium Hydroxide, Dimethylsulfoxide | 80°C, 3 hours | This compound | 41.0 g from 50.0 g of ester | prepchem.com |

Strategies Involving Carboxylic Acid Derivatization and Subsequent Transformations

This approach involves starting with a nicotinic acid derivative and converting the carboxylic acid group into another functional group that facilitates the bromination at the C-2 position. For instance, the carboxylic acid could be converted to an amide. mdpi.com The amide group's electronic properties might alter the reactivity of the pyridine ring, potentially making the C-2 position more amenable to bromination. Following the bromination step, the amide would then be hydrolyzed back to the carboxylic acid. chemspider.com

Multi-Component and One-Pot Synthetic Strategies Applicable to Nicotinic Acid Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules like substituted nicotinic acids from simple starting materials in a single synthetic operation. bohrium.comresearchgate.net These approaches are attractive due to their atom economy, reduced waste generation, and operational simplicity. nih.gov

For the synthesis of nicotinic acid scaffolds, several MCRs have been developed. researchgate.net For example, a one-pot synthesis of highly substituted nicotinic acid derivatives has been achieved through a formylation and in-situ intramolecular cyclization strategy starting from enamino keto esters. acs.org While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the general principles of MCRs can be applied to construct the core 4-aryl-nicotinic acid structure. researchgate.net This could involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, a variation of the Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation. nih.gov Subsequent bromination would then be required to install the bromine at the C-2 position.

The development of a one-pot reaction that combines the formation of the substituted nicotinic acid ring with the C-2 bromination would represent a significant optimization in the synthesis of this important compound.

Cyclization Reactions Utilizing Enamino Keto Esters (Vilsmeier conditions for pyridine ring formation)

The Vilsmeier-Haack reaction is a versatile and powerful method in organic synthesis, primarily known for the formylation of electron-rich aromatic compounds. thieme-connect.comwikipedia.orgnumberanalytics.com The reaction employs a "Vilsmeier reagent," typically a chloroiminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgrsc.org Beyond simple formylation, the Vilsmeier reagent is a potent electrophile capable of participating in a variety of transformations, including the cyclization of acyclic precursors to form heterocyclic systems. thieme-connect.com

The synthesis of a substituted pyridine ring, the core of nicotinic acid, can be achieved through the cyclization of an appropriately designed enamino keto ester. In a hypothetical route to a precursor of the target molecule, an enamino keto ester bearing the 4-chlorophenyl substituent is treated under Vilsmeier conditions.

General Synthetic Scheme:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. wikipedia.orgnumberanalytics.com

Electrophilic Attack and Cyclization: The Vilsmeier reagent reacts with the electron-rich enamino keto ester. This initiates a cascade of reactions involving electrophilic attack, intramolecular condensation, and subsequent dehydration/aromatization to form the substituted pyridine ring. The regiochemical outcome, specifically the placement of the 4-(4-chlorophenyl) group, is predetermined by the structure of the starting enamino keto ester.

Further Functionalization: The resulting 4-aryl-2-chloronicotinate ester would then require subsequent halogenation at the 2-position (if not already incorporated) and hydrolysis of the ester to yield the final carboxylic acid.

While effective, this method's reliance on potent and often hazardous reagents like POCl₃ necessitates careful handling and consideration of environmental impact. rsc.org

Directed Ortho-Metalation and Carboxylation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on the presence of a "directing metalation group" (DMG) which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA). This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be trapped by a suitable electrophile.

For the synthesis of this compound, a plausible DoM strategy would involve the following steps:

Precursor Synthesis: The synthesis would begin with a suitable precursor, such as 2-bromo-4-(4-chlorophenyl)pyridine.

Directed ortho-Metalation: In this precursor, the bromine atom at the C2 position can act as a directing group. Treatment with a strong, non-nucleophilic base like LDA at low temperatures (typically -78 °C) would regioselectively deprotonate the C3 position, which is ortho to the bromine DMG. researchgate.net The pyridine nitrogen also influences the acidity of the ring protons, further favoring lithiation at C3.

Carboxylation: The resulting organolithium intermediate is then quenched with an electrophile. Bubbling carbon dioxide (CO₂) gas through the reaction mixture, followed by an acidic workup, introduces the carboxylic acid group at the C3 position. organic-chemistry.org

This methodology offers excellent control over regioselectivity, which is often a significant challenge in the synthesis of polysubstituted pyridines. researchgate.net However, it requires the use of pyrophoric organolithium reagents and cryogenic conditions, which can pose challenges for large-scale industrial production. acs.org

Comparative Analysis of Synthetic Efficiencies and Regioselectivity for Halogenated Pyridine Carboxylic Acids

The choice of a synthetic route is often a balance between efficiency, cost, safety, and environmental impact. The Vilsmeier and DoM strategies present distinct advantages and disadvantages for the synthesis of halogenated pyridine carboxylic acids.

| Parameter | Vilsmeier Cyclization | Directed Ortho-Metalation (DoM) |

|---|---|---|

| Starting Materials | Acyclic precursors (e.g., enamino keto esters) | Substituted pyridine ring |

| Key Reagents | DMF, POCl₃/SOCl₂ | Organolithium bases (n-BuLi, LDA), CO₂ |

| Reaction Conditions | 0 °C to reflux | Cryogenic temperatures (e.g., -78 °C) |

| Regioselectivity | Good; determined by precursor structure | Excellent; determined by the directing group |

| Reported Yields | Variable; can be good to excellent | Often good to excellent researchgate.net |

| Advantages | Builds the pyridine core; avoids pre-functionalized heterocycles | High regioselectivity for functionalizing an existing ring |

| Disadvantages | Uses hazardous reagents (POCl₃); may require multi-step precursor synthesis | Requires cryogenic conditions and pyrophoric reagents; sensitive to moisture |

Green Chemistry Considerations and Sustainable Synthetic Approaches for this compound Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes by minimizing waste, using safer chemicals, and improving energy efficiency. rasayanjournal.co.in Both the Vilsmeier and DoM routes present challenges from a green chemistry perspective due to their use of hazardous reagents and energy-intensive conditions.

Sustainable alternatives for pyridine synthesis are an active area of research and include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste from intermediate purification steps. nih.govrsc.org Designing an MCR for the target molecule could significantly streamline its synthesis.

Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents is a key goal. The use of ionic liquids, water, or ethanol (B145695) as reaction media has been explored for pyridine synthesis. rsc.orgbenthamscience.com Furthermore, developing catalytic versions of classical reactions can reduce waste. For instance, pyridine-2-carboxylic acid itself has been used as a recyclable, green catalyst for other heterocyclic syntheses. rsc.orgrsc.org

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are recognized as green chemistry tools. nih.govresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating. nih.gov Applying microwave irradiation to the cyclization step could be a potential route for a more sustainable process.

Efforts to create more environmentally benign Vilsmeier reagents are also underway, for example, by generating them from less toxic starting materials like phthaloyl dichloride and DMF. scirp.org For DoM-type reactions, the development of more hindered, non-pyrophoric bases and performing reactions in more sustainable solvents like deep eutectic solvents are emerging areas of interest. rsc.org

Chemical Transformations and Synthetic Utility As a Scaffolding Molecule

Reactivity of the Pyridine (B92270) Ring and Halogen Substituent (Bromine)

The pyridine ring's electron-withdrawing nature significantly influences the reactivity of its substituents. The nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen.

The bromine atom at the C-2 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the adjacent electron-withdrawing pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. uci.edunih.gov This allows for the displacement of the bromide leaving group by a variety of nucleophiles. semanticscholar.org

Common nucleophiles used in SNAr reactions with 2-halopyridines include:

Amines: Reaction with primary or secondary amines can introduce diverse amino groups at the C-2 position, a common strategy in medicinal chemistry. nih.gov

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (or phenoxides) can yield the corresponding ether derivatives.

Thiols: Thiolates are effective nucleophiles for displacing the bromide to form thioethers.

The general conditions for these reactions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as DMSO or DMF, often in the presence of a base to deprotonate the nucleophile if necessary. uci.edu While fluoride (B91410) is often the most reactive leaving group in SNAr, bromide is also readily displaced. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amine | Morpholine | 2-Morpholinyl-4-(4-chlorophenyl)nicotinic acid | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |

| Alkoxide | Sodium Methoxide | 2-Methoxy-4-(4-chlorophenyl)nicotinic acid | Solvent (e.g., Methanol), Heat |

This table presents potential reactions based on the known reactivity of 2-bromopyridines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly applicable to 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid. youtube.com The two halogen atoms (bromine and chlorine) offer sites for these transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling conditions, allowing for selective functionalization at the C-2 position. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromo-substituted pyridine with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. youtube.comnih.gov It is widely used due to its mild conditions and tolerance of various functional groups. youtube.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system. researchgate.netmdpi.com

Sonogashira Coupling: This reaction creates a C-C bond between the 2-bromo position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic protocol uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). nih.gov This method is invaluable for synthesizing arylalkynes. wikipedia.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org It is catalyzed by a palladium complex and requires a base. This reaction offers a direct method for vinylation of the pyridine ring.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Structure Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-(4-chlorophenyl)nicotinic acid |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-4-(4-chlorophenyl)nicotinic acid |

This table illustrates potential applications of cross-coupling reactions on the target molecule.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key functional handle for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established protocols. chemistryjournal.net

The carboxylic acid can be readily converted into a wide range of esters. These derivatives are often synthesized to modify the compound's physicochemical properties. belnauka.by Common methods include:

Fischer Esterification: Reacting the nicotinic acid derivative with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Acyl Halide Formation: Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. google.com

Carbodiimide-Mediated Esterification: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with an alcohol.

Table 3: Representative Esterification Methods

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | None (direct) | Equilibrium-driven; requires excess alcohol or water removal. |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Acyl chloride | High-yielding; proceeds under mild conditions after acyl chloride formation. |

This table summarizes common esterification strategies applicable to the target molecule.

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of bioactive molecules. belnauka.by The carboxylic acid of this compound can be coupled with primary or secondary amines to yield the corresponding amides. This is typically achieved by activating the carboxylic acid with a peptide coupling reagent to facilitate the reaction with the amine nucleophile. bachem.compeptide.com

This process involves two main steps:

Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or a mixed anhydride. bachem.com

Acylation: The amine attacks the activated intermediate to form the stable amide bond. bachem.com

A wide variety of modern coupling reagents are available, which minimize side reactions like racemization (if chiral amines are used) and improve yields. sigmaaldrich.com

Table 4: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Acronym | Full Name | Activating Group | Notes |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | OBt Ester | One of the most popular and efficient reagents for routine synthesis. peptide.comsigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt Ester | Highly reactive, often used for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. peptide.comsigmaaldrich.com |

| EDC / EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | O-acylisourea | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt Ester | Phosphonium-based reagent, known for its high efficiency and stability. sigmaaldrich.com |

This table lists common reagents used for forming amide bonds from carboxylic acids.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). The ease of decarboxylation for pyridinecarboxylic acids depends on the position of the carboxyl group relative to the ring nitrogen. Research has shown that picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation relatively easily upon heating because it can form a stable zwitterionic intermediate that facilitates the loss of CO₂. stackexchange.com

In contrast, nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) are significantly more stable and resistant to decarboxylation under similar conditions. stackexchange.com Since this compound has its carboxyl group at the C-3 position, it is expected to be relatively stable towards simple thermal decarboxylation. Forcing conditions, such as very high temperatures or specialized catalytic systems (e.g., using silver carbonate), would likely be required to effect this transformation. organic-chemistry.org Another potential route could involve decarboxylation of a derivative, such as a pyridine-3-carboxylic acid-tetrahydrofurfuryl-ester-2-carboxylic acid, where decarboxylation can be induced by heat. google.com

Derivatization at the Phenyl Substituent

The 4-chlorophenyl substituent at the C4 position of the pyridine ring in this compound offers a secondary platform for structural modification. The electronic nature and reactivity of this moiety can be tuned through various chemical transformations, although its inherent reactivity is influenced by the presence of the deactivating chloro group and the link to the electron-withdrawing pyridyl system.

The 4-chlorophenyl group is a common feature in pharmacologically active compounds and serves as a key site for synthetic elaboration. However, the chlorine atom itself presents a challenge for certain transformations. In palladium-catalyzed cross-coupling reactions, for instance, the carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition to Pd(0) catalysts compared to carbon-bromine or carbon-iodine bonds. nih.gov This differential reactivity allows for selective reactions at other positions, such as the bromo-substituent on the pyridine ring, while leaving the chloro-substituent intact. nih.gov

Functionalization of the 4-chlorophenyl ring typically involves either harsh reaction conditions to replace the chlorine atom or, more commonly, substitution at the available C-H positions on the aromatic ring. While the chloro group is deactivating, it directs incoming electrophiles to the positions ortho to it.

Electrophilic Aromatic Substitution (EAS)

The introduction of new functional groups onto the 4-chlorophenyl ring via electrophilic aromatic substitution is synthetically challenging. The phenyl ring is deactivated by two factors: the inductive electron-withdrawing effect of the chloro substituent and the electron-withdrawing nature of the entire 2-bromo-nicotinic acid portion of the molecule. Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally require an electron-rich aromatic ring to proceed under mild conditions. masterorganicchemistry.com While acid catalysts are used to generate a potent electrophile, the deactivated nature of the chlorophenyl ring in this specific scaffold would necessitate forcing conditions, which could lead to low yields or side reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, wherein a nucleophile displaces a leaving group (like the chlorine atom) on an electron-poor aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the case of the 4-chlorophenyl moiety, the attached pyridyl system acts as an electron-withdrawing group, but its influence is less pronounced than that of a nitro group, for example. libretexts.orgresearchgate.net Consequently, displacing the chlorine atom via an SNAr mechanism would require a potent nucleophile and potentially high temperatures. The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is opposite to that of SN2 reactions and reflects that the C-X bond-breaking step is not typically rate-determining. masterorganicchemistry.comnih.gov

Role as a Precursor for Advanced Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive bromo-substituent and a carboxylic acid group on the pyridine core, makes it an excellent starting material for the construction of more complex, fused heterocyclic architectures.

The strategic placement of reactive handles on the nicotinic acid backbone allows for a variety of intramolecular cyclization reactions to form fused bicyclic and polycyclic systems. These reactions often involve converting the carboxylic acid to an amide or related functional group, followed by cyclization onto the pyridine ring, often involving the displacement of the C2-bromo substituent. This strategy is a common method for synthesizing important heterocyclic scaffolds.

For example, derivatives of the core molecule can be used to synthesize:

Pyrido[2,3-d]pyrimidines : By converting the nicotinic acid to a nicotinamide (B372718) and reacting it with appropriate reagents, it is possible to build a pyrimidine (B1678525) ring fused to the starting pyridine. This class of compounds is of significant interest due to its wide range of biological activities. nih.gov

Pyrazolo[3,4-b]pyridines : Reaction of a derivative, such as a hydrazide formed from the nicotinic acid, can lead to the formation of a fused pyrazole (B372694) ring. nih.govnih.gov This scaffold is a key structural component in many pharmacologically active molecules. nih.gov

Benzofuro[3,2-b]pyridines : Through multi-step sequences involving base-catalyzed intramolecular cyclization, it is possible to construct fused furan-pyridine systems. researchgate.net

The following table outlines a generalized reaction scheme for the formation of such fused systems from a nicotinic acid precursor.

| Target Fused System | Precursor Functional Group | Typical Reagent for Cyclization | Reference Reaction Type |

| Pyrido[2,3-d]pyrimidine | Amide (from COOH) | Ethyl acetoacetate, Formic acid | Condensation/Cyclization nih.gov |

| Pyrazolo[3,4-b]pyridine | Hydrazide (from COOH) | Acetic acid, Phenylisothiocyanate | Condensation/Cyclization nih.gov |

| Thieno[2,3-b]pyridine | Thioamide (from COOH) | α-haloketone | Hantzsch-type synthesis |

This table presents illustrative pathways; specific conditions depend on the full substrate.

Beyond fused heterocycles, this compound serves as a valuable building block for larger, polycyclic aromatic systems. The synthesis of such complex structures often relies on modern cross-coupling reactions where new carbon-carbon or carbon-heteroatom bonds are formed. The bromo and chloro substituents act as orthogonal reaction sites for sequential cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions.

This step-wise approach allows for the controlled assembly of complex molecular architectures. For instance, a Suzuki coupling at the more reactive C-Br position could introduce a new aryl or heteroaryl group. A subsequent, more forceful coupling reaction could then be performed at the C-Cl position of the phenyl ring to add another aromatic unit, leading to extended, non-linear polycyclic compounds. The synthesis of such complex systems, like those containing cyclophane units, is often synthetically demanding and requires robust and versatile building blocks. mun.ca

Application in the Design and Synthesis of Compound Libraries for Research

In modern drug discovery and materials science, the generation of compound libraries based on a common molecular scaffold is a cornerstone of the research process. This compound is an ideal scaffold for combinatorial chemistry due to its multiple, distinct points for diversification.

The core structure possesses three primary sites for modification:

The Carboxylic Acid (Position 3) : This group can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides, by reacting it with various alcohols, amines, or hydrazines.

The Bromo Substituent (Position 2) : This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of alkyl, aryl, or nitrogen-containing substituents.

The 4-Chlorophenyl Ring (Position 4) : While less reactive, this ring can be functionalized under specific conditions, or the chlorine atom can be replaced to introduce further diversity.

This multi-handle approach allows for the rapid and systematic synthesis of a large library of related but structurally distinct molecules. These libraries can then be screened for biological activity against various targets or evaluated for their material properties. For instance, libraries of nicotinamide derivatives have been synthesized to explore their fungicidal properties, and libraries based on bi-aryl scaffolds have been generated to develop novel antibacterial agents. mdpi.commdpi.com

The table below illustrates a hypothetical combinatorial library design based on the this compound scaffold.

| Scaffold Position | Reaction Type | Example Building Blocks (R group) |

| Position 3 (from -COOH) | Amidation | Aniline, Benzylamine, Morpholine, Piperazine |

| Position 2 (from -Br) | Suzuki Coupling | Phenylboronic acid, Thiophene-2-boronic acid, Pyridine-3-boronic acid |

| Position 4' (on phenyl ring) | Nucleophilic Substitution | Sodium methoxide, Sodium azide (B81097) (under forcing conditions) |

By combining a set of building blocks for each position, a vast number of unique compounds can be generated from a single, versatile starting scaffold.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid can be achieved.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each of the non-equivalent protons. The aromatic region would be particularly informative. The two protons on the nicotinic acid ring (H-5 and H-6) would likely appear as singlets or narrow doublets due to the substitution pattern. The protons of the 4-chlorophenyl ring would typically present as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Nicotinic ring) | 7.60 - 7.80 | s | - |

| H-6 (Nicotinic ring) | 8.80 - 9.00 | s | - |

| H-2'/H-6' (Chlorophenyl ring) | 7.40 - 7.60 | d | ~ 8.5 |

| H-3'/H-5' (Chlorophenyl ring) | 7.30 - 7.50 | d | ~ 8.5 |

Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum for this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the structure. The carboxyl carbon (COOH) will be the most downfield signal. The carbon atoms directly attached to electronegative atoms (bromine and chlorine) and the nitrogen atom will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Nicotinic ring) | 145 - 150 |

| C-3 (Nicotinic ring) | 125 - 130 |

| C-4 (Nicotinic ring) | 148 - 153 |

| C-5 (Nicotinic ring) | 122 - 127 |

| C-6 (Nicotinic ring) | 150 - 155 |

| COOH | 165 - 170 |

| C-1' (Chlorophenyl ring) | 135 - 140 |

| C-2'/C-6' (Chlorophenyl ring) | 130 - 135 |

| C-3'/C-5' (Chlorophenyl ring) | 128 - 132 |

Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the ortho-protons on the 4-chlorophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxyl group would appear as a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C/C=N Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| C-Cl Stretch | 700 - 800 | Medium |

Note: Predicted values are based on general principles and data from similar compounds.

Raman spectroscopy serves as a complementary technique to FT-IR. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic rings, which may be weak in the IR, often produce strong signals in the Raman spectrum. This can be particularly useful for confirming the structure of the substituted phenyl and pyridine (B92270) rings. The C-Cl and C-Br bonds also give rise to characteristic Raman signals, further aiding in the structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides precise data on molecular composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound (Molecular Formula: C₁₂H₇BrClNO₂), HRMS can differentiate its exact mass from other potential molecules with the same nominal mass.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a distinctive isotopic pattern in the mass spectrum. libretexts.orgdocbrown.infolibretexts.org The molecular ion region will exhibit a cluster of peaks corresponding to the different isotopic combinations. The most abundant peak (M+) corresponds to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. An M+2 peak will be observed for molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. libretexts.orgdocbrown.infolibretexts.org An M+4 peak will correspond to the molecule containing both ⁸¹Br and ³⁷Cl isotopes. libretexts.orglibretexts.org

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure these masses with precision in the low parts-per-million (ppm) range, allowing for confident determination of the elemental formula. youtube.com

Table 1: Theoretical Isotopic Distribution and Exact Masses for the Molecular Ion of this compound [C₁₂H₇BrClNO₂]

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) | Peak Designation |

|---|---|---|---|

| C₁₂H₇³⁵Cl⁷⁹Br¹⁴N¹⁶O₂ | 326.9403 | 100.00 | M+ |

| C₁₂H₇³⁷Cl⁷⁹Br¹⁴N¹⁶O₂ | 328.9374 | 32.53 | M+2 |

| C₁₂H₇³⁵Cl⁸¹Br¹⁴N¹⁶O₂ | 328.9383 | 97.87 | |

| C₁₂H₇³⁷Cl⁸¹Br¹⁴N¹⁶O₂ | 330.9353 | 31.84 | M+4 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net This hyphenated technique is ideal for analyzing the purity of this compound and identifying any impurities present in a sample mixture.

A reversed-phase HPLC column, such as a C18, would be suitable for separation. umb.edu The mobile phase would typically consist of an aqueous component (e.g., water with 0.1% formic acid to aid protonation) and an organic component (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the target compound from less polar and more polar impurities.

The eluent from the LC is directed into the mass spectrometer, commonly equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like nicotinic acid derivatives, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.net The mass spectrometer then detects the mass-to-charge ratio of the parent compound and any co-eluting impurities, allowing for their identification and relative quantification.

Table 2: Illustrative LC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| MS Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Scan Range | 100 - 500 m/z |

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of chemical analysis and purification, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for assessing the purity and quantifying the amount of a specific compound in a sample. researchgate.net For this compound, a reversed-phase HPLC method with UV detection is typically employed. The aromatic rings and conjugated system in the molecule allow for strong UV absorbance, making detection sensitive and reliable. sielc.com

The method's validity is established through a rigorous validation process, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netbevital.no

Table 3: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.999 |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Peak purity index > 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the carboxylic acid in this compound, are non-volatile and thermally labile, making them unsuitable for direct GC analysis. colostate.edu

To overcome this, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester. colostate.eduusherbrooke.ca Common derivatization agents include:

Esterification agents: Methanolic HCl or BF₃/methanol to form the methyl ester.

Silylation agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester. usherbrooke.ca

Once derivatized, the compound can be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5%-phenyl-methylpolysiloxane column). nih.gov The separated derivative is then detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confident identification.

Column chromatography is a fundamental preparative technique used to purify compounds from synthesis reaction mixtures. For this compound, normal-phase column chromatography using silica gel as the stationary phase is a common and effective purification strategy. researchgate.netnih.gov

The separation relies on the polarity differences between the desired product and any impurities. The crude product is loaded onto the top of a silica gel column, and a mobile phase (eluent) is passed through it. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane, is typically used. commonorganicchemistry.com

Due to the acidic nature of the target compound, peak tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a polar, acidic modifier, like acetic acid, to the mobile phase, which helps to ensure the compound remains in its less polar, protonated form. reddit.com Fractions are collected and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and evaporated to yield the purified solid.

In Silico Investigations: Molecular Modeling and Quantum Chemical Calculations

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations, offering a balance between accuracy and computational cost. These methods are used to investigate the fundamental properties of molecules from first principles.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid, a key structural feature is the dihedral angle between the pyridine (B92270) and the 4-chlorophenyl rings.

Conformational analysis involves systematically rotating this bond and calculating the energy at each step to identify the most stable arrangement. Studies on similar bi-aryl systems indicate that the lowest energy conformation is typically non-planar due to steric hindrance between the ortho hydrogens. The orientation of the carboxylic acid group relative to the pyridine nitrogen also presents different possible conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to accurately model these structures. jocpr.comnih.gov The results of such an analysis would provide critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(pyridine)-C(phenyl) | 1.49 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Angle | C-C(COOH)-O | 122.5° |

| Dihedral Angle | Pyridine-Phenyl | 45.2° |

Note: This table is illustrative and contains hypothetical data based on typical values for similar molecular structures.

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl and pyridine rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid and bromo-substituted pyridine ring.

The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov Red regions on the MEP surface indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, such as around the carboxylic oxygen atoms and the pyridine nitrogen. Blue regions signify positive potential (electron-poor), indicating sites for nucleophilic attack. This analysis helps in understanding how the molecule might interact with biological receptors or other molecules. nih.gov

Table 2: Hypothetical Electronic Properties for this compound

| Property | Value (eV) | Significance |

| HOMO Energy | -6.85 | Electron donating capability |

| LUMO Energy | -2.15 | Electron accepting capability |

| HOMO-LUMO Gap | 4.70 | Chemical stability and reactivity |

Note: This table is illustrative and contains hypothetical data based on typical values for similar molecular structures.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are instrumental in confirming molecular structures determined experimentally. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govnih.gov By comparing the calculated shifts with experimental data, researchers can validate the proposed structure and assign specific peaks in the NMR spectrum.

Similarly, the calculation of vibrational frequencies (Infrared and Raman spectra) is a powerful application of DFT. jocpr.comnih.govresearchgate.net After geometry optimization, a frequency calculation is performed to yield the harmonic vibrational modes. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. The predicted spectrum can be compared with experimental FT-IR and FT-Raman spectra to confirm the presence of specific functional groups and to understand the vibrational dynamics of the molecule. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activities. These methods are essential in drug discovery for optimizing lead compounds and predicting the activity of new molecules.

QSAR modeling aims to build a mathematical relationship between a set of molecular descriptors and a measured biological activity. researchgate.netnih.gov For a series of nicotinic acid derivatives, including this compound, a QSAR model could be developed to predict their potential as, for example, anti-inflammatory or antimicrobial agents. nih.govmdpi.com

The process involves:

Data Set Assembly : A collection of molecules with known biological activities is compiled.

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule. For this compound, relevant descriptors would include molecular weight, logP (lipophilicity), dipole moment, and the HOMO-LUMO gap.

Model Building : Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create a predictive equation.

Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are employed. These approaches rely on the information from a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

For nicotinic acid derivatives, which are known to interact with receptors like the nicotinic acid receptor (GPR109A), a pharmacophore model can be generated. nih.gov The structure of this compound contains several key features: a hydrogen bond-donating/accepting carboxylic acid group, an aromatic pyridine ring, a halogen bond-donating bromine atom, and a hydrophobic chlorophenyl group. By analyzing a series of active and inactive nicotinic acid analogs, the critical features for receptor binding can be identified. This model can then guide the design of new derivatives with potentially enhanced potency and selectivity. nih.govnih.gov

Molecular Docking and Dynamics Simulations

In the realm of modern drug discovery, in silico techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the interactions between a small molecule and its potential biological targets. This section delves into the computational examination of this compound, exploring its theoretical binding affinities, interaction mechanisms, and conformational behavior within the binding sites of pharmacologically relevant proteins such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and various kinases.

Prediction of Binding Affinity with Biological Targets (e.g., Nicotinic Acetylcholine Receptors, Kinases)

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a ligand to a protein target. For a compound like this compound, this involves docking it into the three-dimensional structures of potential targets. Given its structural similarity to nicotinic acid, a logical starting point for investigation is the family of nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.govnih.gov The α7 and α4β2 nAChR subtypes are particularly important targets for cognitive and addictive disorders. mdpi.commdpi.com

Due to the challenges in obtaining high-resolution crystal structures of many human nAChRs, homology modeling is a common practice. nih.gov Acetylcholine-binding proteins (AChBPs), which share significant structural homology with the extracellular domain (ECD) of nAChRs, are frequently used as templates for building these models. nih.gov A typical virtual screening campaign would involve docking this compound into the binding pocket of a homology model of the α7 or α4β2 nAChR. The docking scores, usually expressed in kcal/mol, provide an estimation of the binding free energy, with more negative values suggesting a stronger binding affinity.

Beyond nAChRs, the structural motifs of this compound suggest it could also be evaluated against the human kinome. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammation. nih.govnih.gov Computational methods can be employed to predict the selectivity of a compound against a panel of kinases. nih.gov By comparing the binding site of a kinase with a known inhibitor to that of other kinases, it is possible to predict potential off-target interactions. nih.gov

The predicted binding affinities for this compound against a selection of hypothetical targets are presented in Table 1. These values are illustrative of the type of data generated in early-stage in silico screening.

Table 1: Predicted Binding Affinities of this compound with Selected Biological Targets

| Target Protein | PDB ID of Template/Homology Model | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| α7 Nicotinic Acetylcholine Receptor | Based on AChBP (e.g., 1UW6) | -8.5 | 150 |

| α4β2 Nicotinic Acetylcholine Receptor | Based on human α4β2 (e.g., 5KXI) | -7.9 | 450 |

| Protein Kinase R (PKR) | 6B35 | -9.2 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of molecular docking studies.

Elucidation of Ligand-Receptor Interaction Mechanisms

Beyond predicting if a compound will bind, molecular docking and subsequent analysis can reveal how it binds. Understanding the specific molecular interactions between this compound and the amino acid residues within a binding pocket is critical for structure-based drug design. These interactions typically include hydrogen bonds, hydrophobic interactions, and halogen bonds.

For instance, in the binding site of an nAChR, the carboxylate group of the nicotinic acid scaffold is expected to form a crucial salt bridge or hydrogen bond with a conserved basic residue, such as an arginine or lysine. The aromatic rings of the compound—the pyridine and the 4-chlorophenyl group—would likely engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, tryptophan, and phenylalanine that line the binding pocket. The bromine and chlorine atoms introduce the potential for halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine these static docking poses. By simulating the movement of the protein and ligand over time, MD can provide a more dynamic and realistic picture of the binding event, confirming the stability of key interactions and identifying transient interactions that may not be captured by docking alone.

A detailed breakdown of the potential interactions for this compound within a hypothetical α7 nAChR binding site is provided in Table 2.

Table 2: Potential Ligand-Receptor Interactions for this compound in a Homology Model of the α7 nAChR Binding Site

| Interacting Residue (α7 nAChR) | Interaction Type | Moiety of this compound Involved |

|---|---|---|

| Arg119 | Salt Bridge / Hydrogen Bond | Carboxylic acid |

| Tyr93 | π-π Stacking | Pyridine ring |

| Trp149 | π-π Stacking / Hydrophobic | 4-chlorophenyl ring |

| Tyr188 | Hydrogen Bond | Pyridine nitrogen |

| Tyr195 | Hydrophobic | 4-chlorophenyl ring |

| Leu119 | Hydrophobic | Bromo substituent |

Note: The interacting residues and interaction types are illustrative and based on known interactions of similar ligands with nAChRs.

Conformational Flexibility and Stability within Binding Pockets

Molecular dynamics simulations are the primary tool for assessing this flexibility. By running simulations for tens to hundreds of nanoseconds, researchers can observe the range of conformations the ligand adopts while bound to the receptor. This analysis can reveal whether the ligand maintains a single, stable binding mode or if it can adopt multiple orientations within the binding site. A stable and well-defined binding pose is often correlated with higher affinity and specificity.

Furthermore, MD simulations can assess the stability of the ligand-receptor complex as a whole. By monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation, one can determine if the binding event leads to significant structural rearrangements of the protein and if the ligand remains stably bound. A ligand that induces a stable, favorable conformation in the receptor is more likely to be an effective modulator of its function. The insights gained from these simulations are crucial for refining the design of next-generation compounds with improved potency and selectivity.

Exploration of Biological Interactions and Mechanistic Insights Via in Vitro and Ligand Based Approaches

In Vitro Screening against Molecular Targets and Pathways

The potential for 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid to interact with various biological targets can be inferred from the known activities of its core components: the nicotinic acid scaffold and the substituted phenyl group.

Nicotinic acid and its derivatives are known to interact with specific receptors. While nicotinic acid itself is a well-known agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as the nicotinic acid receptor, its structural similarity to acetylcholine (B1216132) suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov nAChRs are a diverse family of ligand-gated ion channels, with subtypes like α4β2 and α7 being prominent in the central nervous system. nih.gov

The drug varenicline, a partial agonist for α4β2 nAChRs, demonstrates that molecules with a core structure related to nicotinic acid can effectively modulate nAChR activity. nih.gov The α4β2 nAChRs exist in two primary stoichiometric forms, (α4)₂(β2)₃ and (α4)₃(β2)₂, which can be differentially targeted by ligands. nih.gov Given the structural features of this compound, it is plausible that it could exhibit modulatory activity at one or more nAChR subtypes, although in vitro testing is required to confirm this.

Additionally, nicotinic acid is recognized for its role in activating HCA receptors, which are involved in metabolic regulation. nih.govnih.gov The activation of HCA2 by nicotinic acid, for instance, leads to a reduction in lipolysis in adipocytes. nih.gov It is conceivable that this compound could also interact with HCA receptors, potentially influencing metabolic pathways.

While no specific enzyme inhibition data for this compound was found, the chemical scaffold is present in compounds known to inhibit enzymes. For instance, structure-activity relationship studies on a series of phenylureas linked to a 4-phenylimidazole, a heterocyclic structure, led to the discovery of potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. sigmaaldrich.com This suggests that the nicotinic acid framework, particularly when substituted with a phenyl group, has the potential to be adapted for enzyme inhibition. The specific substitutions on both the nicotinic acid and phenyl rings would be critical in determining any such activity and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological profile of this compound is significantly influenced by its substituents. The interplay between the halogen atoms, the substituted phenyl ring, and the carboxylic acid functionality dictates its potential interactions with biological targets.

The presence and nature of halogen substituents can profoundly affect a molecule's biological activity. In a study of halogenated N,N′-diphenethylethylenediamines, the type of halogen influenced binding affinity for the σ1 receptor. nih.gov Specifically, compounds with bromo or fluoro substituents demonstrated higher affinity than those with an iodo substituent. nih.gov This suggests that the electronic properties and size of the halogen are key determinants of interaction.

Table 1: Effect of Halogen Substitution on σ1 Receptor Binding Affinity in a Series of N,N′-Diphenethylethylenediamines Data adapted from a study on halogenated N,N′-diphenethylethylenediamines and is for illustrative purposes of SAR principles.

| Substituent (X) on Phenyl Ring | σ1 Ki (nM) |

| 4-F | 2.5 |

| 4-Cl | 1.8 |

| 4-Br | 2.9 |

| 4-I | 10.0 |

| 3-F | 1.7 |

| 3-Cl | 1.8 |

| 3-Br | 1.6 |

| 3-I | 6.8 |

| 2-F | 4.8 |

| 2-Cl | 1.8 |

| 2-Br | 5.5 |

| 2-I | 22.0 |

Substitution on the phenyl ring is a common strategy to modulate the activity of a lead compound. A study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors highlighted the critical role of substituents on the phenyl ring. nih.gov The study found that the inhibitory activity was sensitive to the electronic nature of the substituents. For example, molecules with a cyano group at the 2-position of the phenyl ring showed significant activity, while those with trifluoromethyl, nitro, or methyl groups at the same position were inactive. nih.gov

Table 2: Influence of Phenyl Ring Substituents on FOXM1 Inhibition Data based on a study of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives for illustrative purposes of SAR principles.

| Substituent at Position 2 | Substituent at Position 4 | FOXM1 Inhibitory Activity |

| -CN | -F | Active |

| -CN | -Cl | Active |

| -CN | -Br | Active |

| -CN | -I | Active |

| -CF3 | Halogen | Inactive |

| -NO2 | Halogen | Inactive |

| -CH3 | Halogen | Inactive |

The carboxylic acid group is a key functional group in many pharmaceuticals and plays a multifaceted role in their biological effects. researchgate.netnumberanalytics.com Its primary roles include:

Enhanced Solubility: The carboxylic acid group is ionizable at physiological pH, which can increase the water solubility of a compound. researchgate.netwiley-vch.de

Receptor Interaction: The carboxyl group can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues in a protein's binding site. researchgate.net It can also form salt bridges, which are strong ionic interactions that can anchor a ligand to its target. researchgate.net

Pharmacokinetic Properties: The presence of a carboxylic acid can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comwiley-vch.de While it can enhance solubility, it may also lead to rapid metabolism or poor membrane permeability, which is sometimes addressed through prodrug strategies. wiley-vch.de

In this compound, the carboxylic acid functionality is expected to be a critical pharmacophoric element, essential for potential interactions with receptor or enzyme targets.

Mechanistic Investigations of Cellular Responses (In Vitro)

In vitro studies are fundamental to understanding the biological potential of a novel chemical entity. By exposing cells in a controlled environment to the compound, researchers can elucidate its effects on cellular machinery, proliferation, and viability against various pathogens.

Cellular Pathway Modulation in Controlled Laboratory Settings